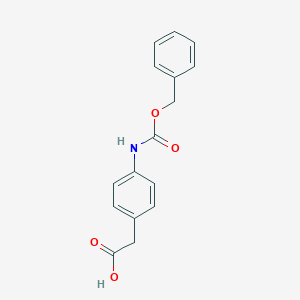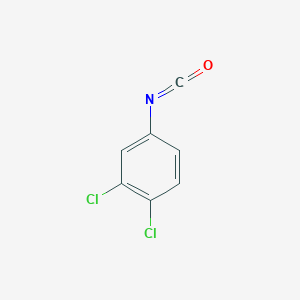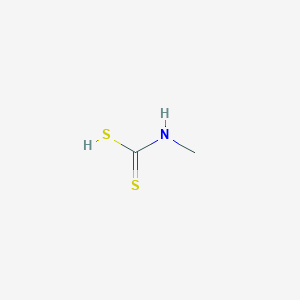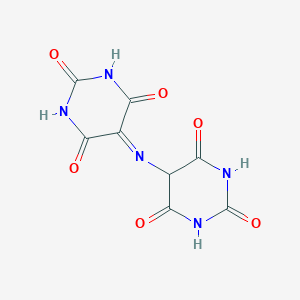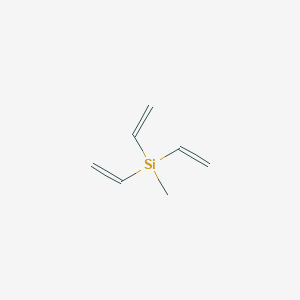
Trivinylmethylsilane
Descripción general
Descripción
Trivinylmethylsilane is a silicon-based compound characterized by the presence of vinyl groups attached to a silicon atom. While the provided papers do not directly discuss trivinylmethylsilane, they do provide insights into the chemistry of vinylsilanes and related compounds. For instance, the synthesis of polymethylvinylsilanes involves the dechlorination of dichlorodimethylsilane and dichlormethylvinylsilane, which suggests a potential pathway for the synthesis of trivinylmethylsilane by substituting appropriate precursors .
Synthesis Analysis
The synthesis of vinylsilane compounds can be complex and often requires multiple steps. For example, 1-trifluoromethylvinylsilane is synthesized through a two-step process involving an SN2' reaction with nucleophiles followed by the substitution of electrophiles for the vinylic silyl group . Similarly, polymethylvinylsilanes are synthesized by dechlorination reactions followed by hydroboration, indicating the versatility of vinylsilane chemistry . These methods could potentially be adapted for the synthesis of trivinylmethylsilane.
Molecular Structure Analysis
The molecular structure of vinylsilane compounds is characterized by the presence of vinyl groups that can participate in various chemical reactions. The structure of trivinylmethylsilane would likely involve three vinyl groups attached to a central silicon atom, providing multiple sites for reactivity. The structure of related compounds, such as polymethyl(trimethylsiloxy)siloxane, demonstrates the diversity of silicon-containing backbones and the potential for complex molecular architectures .
Chemical Reactions Analysis
Vinylsilanes can undergo a variety of chemical reactions, including hydroboration, as seen in the synthesis of silicon boron carbide ceramics from polymethylvinylsilane . The reactivity of the vinyl groups in trivinylmethylsilane would likely allow for similar transformations, potentially leading to the formation of novel materials or functionalized organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of vinylsilane compounds can be quite diverse. For instance, the synthesis of polystyrene-graft-silica particles using random copolymers based on styrene and triethoxyvinylsilane demonstrates the ability to create hybrid materials with unique morphological characteristics . The properties of trivinylmethylsilane would depend on the specific arrangement of the vinyl groups and the resulting interactions with other molecules or materials.
Aplicaciones Científicas De Investigación
Corrosion Protection for Metals : Triacetoxyvinylsilane, a derivative of Trivinylmethylsilane, is used as a precursor in sol–gel treatments for metals like aluminum and copper. This treatment enhances corrosion protection, particularly in sodium chloride solutions, due to the hydrophobic nature of the vinyl group (Li, Ba, & Mahmood, 2008).
Silicon Carbide Synthesis : Polymethylsilane and polyvinysilane, where the latter involves vinyl groups similar to Trivinylmethylsilane, are used in formulations for stoichiometric silicon carbide production. This process is significant for materials science and ceramics (Boury, Bryson, & Soula, 1999).
Surface Activity and Nanoparticle Stabilization : Tris(hydroxymethyl)aminomethane-modified polysiloxane demonstrates surface activity and can be used for stabilizing nanoparticles, complexing metals, and drug solubilization (Racles, Silion, & Iacob, 2014).
Polystyrene-graft-silica Particle Synthesis : Triethoxyvinylsilane is used in the synthesis of random copolymers with styrene for creating polystyrene-graft-silica particles, relevant in material chemistry (Agudelo, Pérez, & López, 2011).
Utilization of Toxic Waste : In chemical research focusing on sustainability, trifluoromethane (related to Trivinylmethylsilane in terms of fluorine chemistry) is utilized to convert greenhouse gases into valuable fluorinated compounds (Musio, Gala, & Ley, 2018).
Enhancing Power of Triboelectric Nanogenerators : Polydimethylsiloxane (PDMS) is investigated for triboelectricity, where micro-capacitors and variable microcapacitors are embedded in PDMS films. This advances the output performance of triboelectric nanogenerators (Xia, Chen, Guo, Liu, Wei, Xi, Wang, & Hu, 2016).
Peptide Synthesis : Triethylsilane, a similar compound to Trivinylmethylsilane, is used as a scavenger for deprotection of amino acids and peptides in synthesis, highlighting its utility in organic chemistry and biochemistry (Pearson, Blanchette, Baker, & Guindon, 1989; Mehta, Jaouhari, Benson, & Douglas, 1992).
Silicone Elastomers in Transducers : Vinyl end-functionalized polysiloxanes containing trifluoropropyl groups, similar in structure to Trivinylmethylsilane, are prepared for use in dielectric elastomer transducers. They show potential in electromechanical applications (Dascalu, Dünki, Quinsaat, Ko, & Opris, 2015).
Silicone-Modified Copolymers : Triethoxyvinylsilane is involved in the synthesis of silicone-modified vinyl acetate–acrylic emulsion copolymers, applicable in paints and coatings (Naghash, Mallakpour, & Mokhtarian, 2006).
Silicon-Containing Polymers : Tris(pentafluorophenyl)borane catalyzes the synthesis of optically active silicon-containing polymers, demonstrating the importance of silicon chemistry in materials science (Zhou & Kawakami, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
tris(ethenyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Si/c1-5-8(4,6-2)7-3/h5-7H,1-3H2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRKCDBTXBGLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066346 | |
| Record name | Silane, triethenylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to straw-colored liquid with a mild distinct odor; [Gelest MSDS] | |
| Record name | Trivinylmethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18452 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trivinylmethylsilane | |
CAS RN |
18244-95-6 | |
| Record name | Triethenylmethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18244-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, triethenylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018244956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trivinylmethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, triethenylmethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, triethenylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltrivinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILANE, TRIETHENYLMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P423U4YLQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



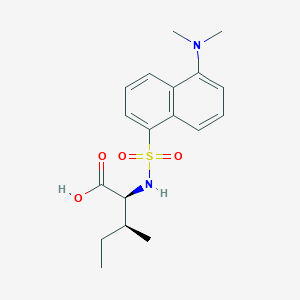
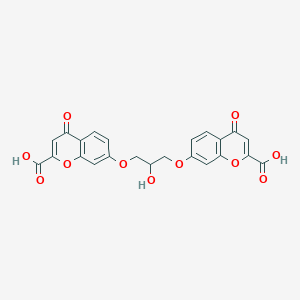
![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)
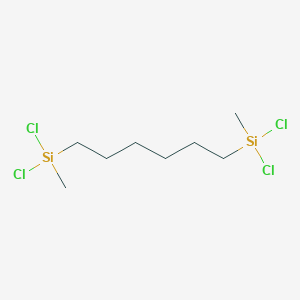
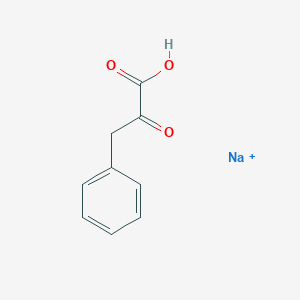
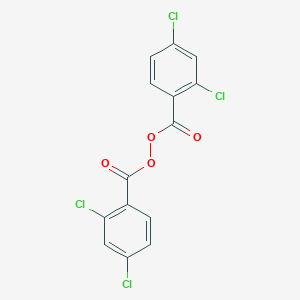
![bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate](/img/structure/B94601.png)
